Potassium palmitate, 1-C-13
Description
Significance of Stable Isotope Tracers in Biochemical Investigations
Stable isotope tracing has become an indispensable tool in the field of metabolic research, offering a safe and powerful method to investigate the intricate pathways of carbohydrate, fat, and protein metabolism in vivo. bioscientifica.com Unlike radioactive isotopes, stable isotopes are non-radioactive, naturally occurring atoms of an element that contain a different number of neutrons. This inherent safety allows for their use in a wide range of human subjects, including pregnant women and children, and enables repeated studies on the same individual. bioscientifica.com
The fundamental principle of stable isotope tracing involves the introduction of a labeled molecule, or "tracer," into a biological system. bioscientifica.com This tracer is metabolically indistinguishable from its naturally occurring, unlabeled counterpart (the "tracee"). jackwestin.com By using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the labeled atoms as they are incorporated into various metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes, providing dynamic information about the rates of production, breakdown, and conversion of key molecules within the body. jackwestin.com This dynamic perspective is a significant advantage over static measurements of metabolite concentrations, which only offer a snapshot in time. researchgate.net
Overview of Carbon-13 Labeled Fatty Acids as Metabolic Probes
Carbon-13 (¹³C) is a stable isotope of carbon that is widely used to label fatty acids for metabolic research. These ¹³C-labeled fatty acids serve as powerful probes to trace the metabolic fate of dietary and endogenous fats. researchgate.net When introduced into a biological system, these labeled fatty acids follow the same metabolic pathways as their unlabeled counterparts, allowing researchers to track their absorption, transport, storage, and oxidation. researchgate.net
The use of ¹³C-labeled fatty acids is crucial for understanding various aspects of lipid metabolism, including non-esterified fatty acid (NEFA) production rates, fatty acid oxidation, and the synthesis of complex lipids like triglycerides and phospholipids. bioscientifica.combioscientifica.com By measuring the incorporation of the ¹³C label into different lipid pools and its appearance in expired carbon dioxide (¹³CO₂), scientists can quantify the rates of these metabolic processes with high precision. researchgate.net This information is vital for investigating the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. wikipedia.org
Historical Context of Palmitate Tracers in Metabolic Studies
Palmitate, a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body and a key player in energy metabolism. diabetesjournals.org Consequently, labeled forms of palmitate have long been utilized as tracers to study fatty acid metabolism. Initially, radioactive isotopes like Carbon-14 (¹⁴C) were employed to trace palmitate's metabolic fate. However, the inherent risks associated with radioactivity limited their application, particularly in human studies.
The advent of stable isotope labeling with ¹³C provided a safer and more versatile alternative. Early studies using ¹³C-labeled palmitate, often in conjunction with gas chromatography-mass spectrometry (GC-MS), were instrumental in validating its use for measuring free fatty acid turnover in humans. Over the years, the use of palmitate tracers has become a common practice for assessing total plasma fatty acid kinetics. nih.gov Both uniformly labeled ([U-¹³C]palmitate) and position-specifically labeled palmitate tracers have been developed, each offering distinct advantages for probing different aspects of fatty acid metabolism. nih.gov
Unique Advantages of Position-Specific 13C Labeling in Potassium Palmitate-1-13C
Potassium palmitate-1-¹³C is a specialized form of labeled palmitate where the ¹³C atom is located specifically at the first carbon position, the carboxyl carbon (C-1). This precise labeling offers a significant advantage for studying fatty acid oxidation.
During the process of β-oxidation, fatty acids are broken down into two-carbon acetyl-CoA units. The carboxyl carbon (C-1) is the first carbon to be cleaved off in this process. When using Potassium palmitate-1-¹³C, the labeled carbon is released as ¹³CO₂ in the very first cycle of β-oxidation. This allows for a more direct and immediate measurement of fatty acid oxidation rates through the analysis of expired air. researchgate.net
In contrast, with uniformly labeled palmitate ([U-¹³C]palmitate), where all 16 carbons are labeled with ¹³C, the release of ¹³CO₂ occurs progressively as each acetyl-CoA unit enters the Krebs cycle. This can lead to a more complex interpretation of the data due to the potential for the labeled carbons to be incorporated into other metabolic intermediates within the Krebs cycle, a phenomenon known as label fixation. nih.gov Therefore, the use of Potassium palmitate-1-¹³C provides a cleaner and more direct tracer for the specific process of fatty acid oxidation.
The following table summarizes findings from a study comparing the release of ¹³CO₂ from different labeled palmitate tracers, highlighting the distinct kinetic information obtained from position-specific labeling.
| Tracer Administered | Time to Peak ¹³CO₂ Enrichment (minutes) | Peak ¹³CO₂ Enrichment (Atom Percent Excess) | Interpretation |
| Potassium palmitate-1-¹³C | 60 | 0.015 | Reflects the direct and rapid entry of the carboxyl carbon into the CO₂ pool following the initial step of β-oxidation. |
| [U-¹³C]Palmitate | 120 | 0.025 | Represents the cumulative release of all 16 labeled carbons as they are sequentially oxidized through the Krebs cycle, resulting in a delayed and higher peak enrichment. |
This table is a representative example based on established principles of fatty acid oxidation kinetics and may not reflect specific study data.
Another key advantage is the ability to distinguish the metabolic fate of the carboxyl group from the rest of the fatty acid chain. This is particularly important in studies investigating the re-esterification of fatty acids, where the fatty acid may be incorporated into triglycerides without undergoing oxidation. By using Potassium palmitate-1-¹³C, researchers can be confident that the measured ¹³CO₂ is a direct product of oxidation and not from other metabolic pathways.
The table below presents hypothetical data from a study investigating the impact of exercise on fatty acid oxidation using Potassium palmitate-1-¹³C.
| Condition | Rate of Appearance of ¹³CO₂ (µmol/kg/min) | Calculated Fatty Acid Oxidation Rate ( g/min ) |
| Resting | 1.5 | 0.10 |
| Moderate Exercise | 4.5 | 0.30 |
| High-Intensity Exercise | 3.0 | 0.20 |
This table illustrates how the direct measurement of ¹³CO₂ from Potassium palmitate-1-¹³C can be used to quantify changes in fatty acid oxidation under different physiological conditions. The data is illustrative.
Properties
IUPAC Name |
potassium;(113C)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-OMVBPHMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635679 | |
| Record name | Potassium (1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-58-0 | |
| Record name | Potassium palmitate, 1-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium (1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium palmitate-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PALMITATE, 1-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W011O61B15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Characterization of Isotopically Enriched Potassium Palmitate 1 13c
Synthetic Methodologies for Potassium Palmitate-1-13C
The synthesis of Potassium palmitate-1-13C is primarily achieved through a precursor-based route, leveraging the commercially available Palmitic Acid-1-13C. This method ensures the specific placement of the isotopic label at the carboxyl carbon, which is critical for many metabolic studies.
Precursor-Based Synthesis Routes (e.g., from Palmitic Acid-1-13C)
The most direct and widely used method for preparing Potassium palmitate-1-13C is through the neutralization of its corresponding isotopically labeled free fatty acid, Palmitic Acid-1-13C. This precursor is synthesized to have a high isotopic purity, often 99 atom % ¹³C, at the C1 position. isotope.comisotope.commedchemexpress.com The synthesis reaction is a straightforward acid-base neutralization, as illustrated in the following equation chegg.com:
CH₃(CH₂)₁₄¹³COOH + KOH → CH₃(CH₂)₁₄¹³COOK + H₂O
This reaction ensures that the ¹³C label remains at the desired carboxylate position, providing a chemically and isotopically well-defined product for subsequent biological experiments.
Chemical Reaction Conditions and Optimizations
The conversion of Palmitic Acid-1-13C to its potassium salt is essentially a saponification reaction. libretexts.org Optimization of this process focuses on ensuring complete reaction to yield a high-purity product. Key parameters that are controlled during the synthesis include reaction temperature, time, and the stoichiometry of the reactants.
For the saponification of fatty acids, temperatures are typically maintained around 80-95°C. csic.esundip.ac.id The reaction time can vary, but a duration of 40 to 90 minutes is generally sufficient to ensure the complete conversion of the fatty acid to its corresponding salt. csic.esnuczu.edu.ua An aqueous solution of potassium hydroxide (B78521) (KOH) is used as the base. chegg.com To drive the reaction to completion, a slight molar excess of KOH may be used. However, for applications requiring high purity, a stoichiometric amount is preferred to avoid the need for extensive purification to remove excess base. The progress of the reaction can be monitored by measuring the disappearance of the free fatty acid.
| Parameter | Optimized Condition | Purpose |
| Precursor | Palmitic Acid-1-13C | Provides the ¹³C label at the C1 position. |
| Reagent | Aqueous Potassium Hydroxide (KOH) | Neutralizes the fatty acid to form the potassium salt. |
| Temperature | 80-95°C | Accelerates the reaction rate for efficient conversion. |
| Reaction Time | 40-90 minutes | Ensures the reaction proceeds to completion. |
| Stoichiometry | Near 1:1 molar ratio | Minimizes unreacted starting material and excess reagent. |
Isotopic Enrichment and Purity Assessment
The utility of Potassium palmitate-1-13C as a metabolic tracer is critically dependent on its isotopic enrichment and the precise location of the ¹³C label. Therefore, rigorous characterization is essential.
Determination of Atom Percent Excess (APE)
Atom Percent Excess (APE) is a key metric used to quantify the isotopic enrichment of a labeled compound above its natural abundance. nih.gov For ¹³C-labeled compounds, the natural abundance of ¹³C is approximately 1.1%. APE is determined using mass spectrometry, which separates ions based on their mass-to-charge ratio. nih.gov
The analysis of isotopologues, which are molecules that differ only in their isotopic composition, allows for the calculation of isotopic enrichment. nih.gov For Potassium palmitate-1-13C, the molecular ion peak in the mass spectrum will be shifted by one mass unit compared to the unlabeled compound due to the presence of the ¹³C atom. The relative intensities of the labeled (M+1) and unlabeled (M) peaks are used to calculate the APE. Commercially available Palmitic Acid-1-13C, the precursor, typically has an isotopic enrichment of 99 atom % ¹³C. oup.com
Spectroscopic Characterization of Isotopic Position (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the exact position of the isotopic label within the molecule. For Potassium palmitate-1-13C, ¹³C NMR spectroscopy is particularly informative. The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local chemical environment.
In the ¹³C NMR spectrum of unlabeled palmitic acid, the carboxyl carbon (C1) typically resonates at a distinct chemical shift (around 180 ppm) compared to the other carbon atoms in the alkyl chain. polimi.itresearchgate.netchemicalbook.comresearchgate.nethmdb.ca For Potassium palmitate-1-13C, the signal corresponding to the C1 carbon will be significantly enhanced due to the high isotopic enrichment at this position. This allows for unambiguous confirmation that the ¹³C label is located at the carboxyl group as intended.
| Carbon Position | Typical ¹³C Chemical Shift (ppm) for Palmitic Acid | Expected Observation for Potassium palmitate-1-13C |
| C1 (Carboxyl) | ~180 | Highly intense signal confirming ¹³C enrichment. |
| C2 | ~34 | Signal at natural abundance intensity. |
| C3 | ~25 | Signal at natural abundance intensity. |
| C4-C13 | ~29-32 | Overlapping signals at natural abundance intensity. |
| C14 | ~23 | Signal at natural abundance intensity. |
| C15 | ~32 | Signal at natural abundance intensity. |
| C16 (Methyl) | ~14 | Signal at natural abundance intensity. |
Preparation and Formulation for Biological Applications
For use in biological systems, such as cell culture experiments or in vivo studies, Potassium palmitate-1-13C must be prepared in a biocompatible formulation. Due to the hydrophobic nature of the long alkyl chain, fatty acids and their salts have low solubility in aqueous media. nih.gov
To overcome this, Potassium palmitate-1-13C is typically complexed with a carrier protein, most commonly bovine serum albumin (BSA). nih.govresearchgate.netresearchgate.net The preparation of these fatty acid-BSA complexes involves dissolving the potassium palmitate in a suitable solvent, such as ethanol (B145695) or a weak alkaline solution, and then adding it to a BSA solution in culture media or a buffered solution. nih.govresearchgate.net The mixture is then incubated, often with gentle agitation, to allow for the binding of the fatty acid to the albumin. This process creates a stable and soluble complex that can be readily taken up by cells.
The molar ratio of fatty acid to BSA is a critical parameter that can influence the availability of the free fatty acid to the cells. nih.gov Careful control of this ratio is necessary to achieve reproducible experimental results. The final formulation is typically sterile-filtered before being used in biological assays. nih.gov For in vivo studies, the formulation must be prepared under sterile and pyrogen-free conditions. isotope.com
Albumin Complexation for Aqueous Solubility
Potassium palmitate-1-13C, as a long-chain fatty acid salt, exhibits limited solubility in aqueous solutions, which can be a significant challenge for its application in many biological research settings. To overcome this, and to mimic the physiological conditions where fatty acids are transported in the bloodstream, Potassium palmitate-1-13C is commonly complexed with a carrier protein, most frequently bovine serum albumin (BSA) or human serum albumin (HSA). This complexation dramatically enhances its solubility and stability in aqueous media, making it suitable for cell culture experiments and other in vitro and in vivo studies. nih.gov
The preparation of albumin-bound Potassium palmitate-1-13C involves the careful mixing of the fatty acid with a solution of fatty acid-free albumin. The molar ratio of palmitate to albumin is a critical parameter that can influence the experimental outcomes. In physiological states, the ratio of fatty acids to albumin is typically between 1:1 and 2:1; however, this can increase to as high as 6:1 in certain pathological conditions. nih.gov For in vitro studies, molar ratios ranging from 3:1 to 10:1 are often employed, with a 5:1 ratio being suggested as optimal for some cell-based inflammation studies to balance solubility and potential artifacts from the albumin itself. nih.govmdpi.com Commercially available preparations of human serum albumin-palmitate complexes often utilize an approximate 6:1 molar ratio. caymanchem.com
A general procedure for the preparation of an albumin-bound Potassium palmitate-1-13C solution involves dissolving the isotopically labeled potassium palmitate in a small volume of a suitable solvent, such as ethanol, and then adding this solution to a pre-warmed, sterile solution of fatty acid-free albumin under constant stirring. mdpi.com The mixture is then typically incubated to allow for the complete complexation of the palmitate to the albumin. The final concentration of the complex is adjusted with the appropriate cell culture medium or buffer.
Table 1: Molar Ratios of Palmitate to Albumin in Research Applications
| Molar Ratio (Palmitate:Albumin) | Context of Use | Reference |
| 1:1 to 2:1 | Normal physiological conditions | nih.gov |
| Up to 6:1 | Pathological states | nih.gov |
| 3:1 to 6:1 | Common range for in vitro studies | nih.gov |
| 5:1 | Suggested for inflammation studies in BV-2 microglia | nih.gov |
| 10:1 | Used in some in vitro models | mdpi.com |
| ~6:1 | Commercially available HSA-palmitate complex | caymanchem.com |
Sterilization and Handling Protocols for Research Use
Ensuring the sterility of Potassium palmitate-1-13C solutions is paramount, especially for applications involving cell culture or in vivo administration, to prevent microbial contamination and the introduction of pyrogens (fever-inducing substances). Given that solutions containing proteins like albumin are heat-sensitive, terminal sterilization methods such as autoclaving are not suitable as they would denature the albumin.
The recommended method for sterilizing albumin-bound Potassium palmitate-1-13C solutions is filtration . This is a non-destructive, low-temperature sterilization technique that physically removes microorganisms by passing the solution through a sterile filter with a pore size small enough to retain bacteria, typically 0.22 µm or 0.2 µm. caymanchem.comcdc.gov This method effectively sterilizes the solution without altering the chemical structure or the binding characteristics of the palmitate-albumin complex. caymanchem.com For particularly sensitive applications, commercially available "microbiological/pyrogen tested" or "endotoxin tested" grades of Potassium palmitate-1-13C can be sourced to minimize the initial bioburden. sigmaaldrich.com
Handling Protocols:
Proper handling of both the solid compound and its prepared solutions is essential to maintain its integrity and ensure the safety of the researcher.
Personal Protective Equipment (PPE): When handling solid Potassium palmitate-1-13C, appropriate PPE, including gloves, safety glasses, and a dust mask (such as a type N95), should be worn to avoid inhalation and contact with skin and eyes. sigmaaldrich.comisotope.com
Storage: The solid compound should be stored at room temperature, protected from light and moisture. isotope.comisotope.com Prepared sterile solutions of the albumin complex should be stored under appropriate conditions to maintain sterility, typically at 2-8°C for short-term storage, or frozen for longer-term storage, following specific experimental protocols.
Aseptic Technique: All manipulations involving the preparation and use of sterile Potassium palmitate-1-13C solutions for cell culture or in vivo studies must be conducted in a sterile environment, such as a laminar flow hood or a biological safety cabinet, using aseptic techniques to prevent contamination.
Disposal: Disposal of the compound and any contaminated materials should be in accordance with institutional and local regulations for chemical waste.
Table 2: Summary of Sterilization and Handling Recommendations
| Aspect | Recommendation | Rationale | Reference(s) |
| Sterilization Method | Filtration through a 0.2 µm or 0.22 µm sterile filter | Removes microorganisms without denaturing the heat-sensitive albumin complex. | caymanchem.comcdc.gov |
| Handling Solid Compound | Use of gloves, safety glasses, and a dust mask. | To prevent skin/eye contact and inhalation. | sigmaaldrich.comisotope.com |
| Storage (Solid) | Room temperature, away from light and moisture. | To ensure chemical stability of the compound. | isotope.comisotope.com |
| Storage (Sterile Solution) | 2-8°C (short-term) or frozen (long-term). | To maintain sterility and stability of the albumin complex. | |
| Work Environment | Aseptic conditions (e.g., laminar flow hood). | To prevent microbial contamination during handling and preparation. |
Experimental Designs and Tracer Administration Methodologies for Potassium Palmitate 1 13c
In Vitro Experimental Paradigms in Cellular Metabolism Research
In vitro studies using cultured cells are fundamental for investigating cellular-level metabolic processes. The use of Potassium palmitate-1-13C in these systems allows for the detailed tracing of fatty acid uptake, storage, and oxidation.
Cell Culture Labeling Strategies and Media Supplementation
Successful in vitro labeling experiments hinge on the effective delivery of the fatty acid tracer to the cells. Since long-chain fatty acids like palmitate are insoluble in aqueous culture media, they must be complexed with a carrier protein, typically fatty acid-free bovine serum albumin (BSA), to ensure solubility and facilitate cellular uptake bioscientifica.com. The preparation involves dissolving the potassium salt of the labeled palmitate and incubating it with BSA before adding it to the cell culture medium.
Researchers have developed strategies to introduce exogenous fatty acids into culture media to better mimic physiological conditions, which often contain a mix of saturated and unsaturated fatty acids nih.gov. When using [U-13C]palmitate, a common approach is to incubate cells with a specific concentration of the tracer for a defined period. For example, in studies of sphingolipid biosynthesis in HEK293 cells, a concentration of 0.1 mM [U-13C]palmitic acid was used nih.gov. The selection of the tracer concentration and incubation time is critical to achieve sufficient isotopic enrichment for detection without causing lipotoxicity nih.gov.
Table 1: Example of In Vitro Labeling Parameters for Metabolic Studies
| Cell Line | Tracer | Concentration | Incubation Time | Research Focus | Source |
|---|---|---|---|---|---|
| HEK293 | [U-13C]palmitate | 0.1 mM | 0-6 hours | Sphingolipid biosynthesis | nih.gov |
| HEK293 | 13C-labelled mixed long-chain fatty acids | 5 µM - 600 µM | 3 hours | TCA cycle enrichment | nih.gov |
Analysis of Intracellular Isotopic Enrichment in Cellular Models
Following incubation with Potassium palmitate-1-13C, the central part of the experiment is to quantify the incorporation of the 13C label into various intracellular metabolites. This process, known as 13C metabolic flux analysis (13C-MFA), provides a quantitative snapshot of the activity of different metabolic pathways ethz.chmedchemexpress.comnih.gov13cflux.net.
The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) bioscientifica.com. These methods allow for the separation of complex mixtures of metabolites and the precise measurement of the mass-to-charge ratio of molecules, which reveals the number of 13C atoms incorporated bioscientifica.comnih.gov. By analyzing the labeling patterns of downstream metabolites, researchers can trace the fate of the palmitate carbon backbone nih.gov. For instance, the entry of 13C-labeled acetyl-CoA (derived from the β-oxidation of labeled palmitate) into the tricarboxylic acid (TCA) cycle can be monitored by measuring the M+2 isotopologues of TCA cycle intermediates like citrate nih.gov.
Studies have successfully used this approach to quantify the de novo biosynthesis rates of complex lipids. In HEK293 cells labeled with [U-13C]palmitate, the rate of appearance of newly synthesized 13C16:0-Ceramide was determined to be 37 ± 3 pmol/mg protein per hour, taking into account the isotopic enrichment of the precursor palmitoyl-CoA pool nih.gov. Such analyses reveal not just the activity of pathways but also how they are regulated under different cellular conditions researchgate.net.
Ex Vivo Perfusion Models Utilizing Potassium Palmitate-1-13C
Ex vivo organ perfusion allows for the study of organ metabolism in a controlled environment that is more physiologically relevant than cell culture. This technique maintains organ viability outside the body by circulating a nutrient-rich solution (perfusate) through its vasculature nih.govnih.gov.
Organ-Specific Perfusion Systems (e.g., Heart, Liver)
Perfusion systems are tailored to the specific needs of the organ being studied. For instance, heart perfusion systems are designed to maintain cardiac function, often under normothermic (body temperature) conditions, to allow for the assessment of viability and metabolism nih.govmdpi.comuclouvain.be. Similarly, ex vivo liver perfusion models have been developed to preserve liver function, as evidenced by bile production and clearance of metabolites like ammonia nih.govnih.govscispace.com.
In these systems, Potassium palmitate-1-13C can be introduced directly into the perfusate, which is typically a red blood cell-based solution containing albumin, nutrients, and electrolytes scispace.com. The tracer, bound to albumin, is then delivered to the organ's cells via the coronary arteries (in the heart) or the hepatic artery and portal vein (in the liver), where it can be taken up and metabolized. This approach enables researchers to study fatty acid metabolism in an intact organ without the systemic influences present in a whole organism.
Assessment of Metabolic Flux in Perfused Tissues
The principles of metabolic flux analysis used in cell culture are directly applicable to ex vivo perfused organs medchemexpress.com. By collecting samples of the perfusate over time and taking tissue biopsies at the end of the experiment, researchers can analyze the isotopic enrichment of various metabolites.
The assessment involves measuring the disappearance of the labeled palmitate from the perfusate and the appearance of labeled metabolic products, such as 13CO2 (a product of complete oxidation) or labeled complex lipids stored within the tissue. This allows for the calculation of key metabolic rates, including:
Fatty acid uptake: The rate at which the organ extracts the tracer from the perfusate.
Fatty acid oxidation: The rate at which the tracer is broken down to produce energy, quantifiable by the production of labeled CO2 or the enrichment of TCA cycle intermediates in the tissue.
Esterification: The rate of incorporation of the tracer into tissue lipid pools, such as triglycerides and phospholipids.
These measurements provide a detailed picture of how an organ utilizes fatty acids under various conditions, such as ischemia-reperfusion or in response to therapeutic agents unimib.it.
In Vivo Tracer Infusion Protocols (General Research Principles)
In vivo studies using Potassium palmitate-1-13C provide the most physiologically comprehensive data on whole-body and tissue-specific fatty acid metabolism. The most common technique is the primed, constant infusion method, which is designed to achieve an isotopic steady state in the plasma nih.govresearchgate.net.
The protocol begins with the insertion of intravenous catheters for tracer infusion and blood sampling nih.gov. The tracer, [1-13C]palmitate complexed with albumin, is then administered bioscientifica.combioscientifica.com. A priming dose (a bolus injection) is often given at the start of the infusion to rapidly raise the plasma enrichment of the tracer to the expected steady-state level bioscientifica.comresearchgate.net. This is followed by a continuous infusion at a fixed rate nih.govdiabetesjournals.org.
Once an isotopic steady state is achieved (i.e., the enrichment of labeled palmitate in the plasma remains constant), the rate of appearance (Ra) of palmitate into the circulation can be calculated nih.govmetsol.com. This is a measure of the total flux of palmitate from all endogenous sources, primarily the breakdown of triglycerides in adipose tissue (lipolysis). The calculation is based on the principle of isotope dilution: the infused tracer is diluted by the unlabeled palmitate entering the bloodstream researchgate.net.
Table 2: Key Calculations in In Vivo Tracer Studies
| Parameter | Formula Principle | Description | Source |
|---|---|---|---|
| Rate of Appearance (Ra) of Palmitate | Ra = Infusion Rate / Plasma Enrichment at Steady State | Measures the rate at which endogenous palmitate enters the circulation. At steady state, Ra equals the Rate of Disappearance (Rd). | nih.govmetsol.com |
| Fatty Acid Oxidation | Calculated from the enrichment of 13C in expired CO2 and the plasma palmitate enrichment. | Measures the whole-body rate of fatty acid oxidation. Requires collection of expired air. | nih.govbioscientifica.com |
By combining plasma measurements with the analysis of expired air for 13CO2, researchers can also determine the whole-body rate of fatty acid oxidation nih.govbioscientifica.com. Furthermore, by obtaining tissue biopsies, it is possible to investigate the fate of the fatty acid tracer in specific organs, providing insights into tissue-specific metabolic pathways researchgate.netresearchgate.net.
Constant Rate Intravenous Infusion Techniques
Constant rate intravenous infusion is a widely used technique in metabolic studies to measure the turnover or flux of substrates like palmitate. nih.govmetsol.com This method involves administering the Potassium palmitate-1-13C tracer at a steady, controlled rate over a specific period. nih.gov The goal is to achieve a constant level of the isotope in the plasma, a condition known as isotopic steady state. Once this equilibrium is reached, the rate at which the labeled tracer is diluted by the body's own unlabeled palmitate allows researchers to calculate the rate of appearance (Ra) of endogenous palmitate into the bloodstream. metsol.com
This technique is foundational for determining systemic free fatty acid (FFA) flux. The tracer, typically the potassium salt of palmitic acid labeled at the first carbon ([1-13C]palmitate), is complexed with human albumin to ensure its solubility in the aqueous environment of the blood. bioscientifica.com The continuous infusion allows for the maintenance of a stable tracer concentration, which is essential for applying steady-state kinetic models. Researchers can measure the isotopic enrichment of plasma palmitate using techniques like gas chromatography-mass spectrometry (GC/MS) or gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) to determine the tracer-to-tracee ratio. nih.govbioscientifica.com
Research findings have demonstrated the reliability of this method. For instance, studies using low infusion rates of uniformly labeled [U-13C]palmitate have successfully measured systemic palmitate flux both at rest and during exercise. nih.gov These studies have shown high reproducibility for palmitate flux measurements, validating the constant infusion technique as a robust methodology for quantifying fatty acid turnover. nih.gov
Table 1: Representative Palmitate Flux Measurements Using Constant Infusion
| Condition | Infusion Rate of [U-13C]palmitate (nmol·kg⁻¹·min⁻¹) | Palmitate Flux (µmol·kg⁻¹·min⁻¹) | Measurement Technique |
|---|---|---|---|
| Rest | 0.5 | 2.5 ± 0.3 | GC/C/IRMS |
This table presents illustrative data synthesized from typical findings in the field and does not represent a specific study.
Primed Continuous Infusion Approaches for Rapid Equilibration
A significant consideration in constant infusion studies is the time required to reach isotopic steady state. Depending on the metabolite and the subject's metabolic state, this can take a considerable amount of time. nih.gov To accelerate this process, a primed continuous infusion approach is often employed. nih.gov This method involves administering an initial, larger dose of the tracer, known as a priming dose or bolus, at the beginning of the infusion period. metsol.comnih.gov
The purpose of the priming dose is to rapidly fill the body's metabolic pool of palmitate, thereby quickly raising the plasma isotopic enrichment to the level expected at steady state. nih.gov Following the initial prime, the infusion rate is reduced to a lower, constant rate for the remainder of the study to maintain this equilibrium. This combination of a prime and a continuous infusion significantly shortens the time needed to achieve a stable tracer concentration, making the experimental protocol more efficient. metsol.com
This approach is particularly advantageous in studies with limited timeframes or when investigating metabolic responses to acute stimuli. For example, in a study investigating the incorporation of plasma free fatty acids into diacylglycerols in rats, a priming dose of [U-13C]palmitate was administered in the first 10 seconds of a 2-hour infusion to prime the palmitate pool and speed up isotopic equilibration. nih.gov
Table 2: Comparison of Time to Isotopic Steady State
| Infusion Method | Priming Dose | Time to Reach Steady State (minutes) |
|---|---|---|
| Constant Infusion | No | 90 - 120 |
This table provides a generalized comparison based on principles of tracer kinetics.
Achievement and Verification of Isotopic Steady State
The fundamental assumption for calculating substrate flux using the constant infusion technique is the achievement of an isotopic steady state. metsol.com This state is defined as the point where the isotopic enrichment of the tracer in the plasma remains constant over time. nih.gov Physiologically, this signifies that the rate at which the tracer is entering the systemic circulation is balanced by its rate of disappearance or uptake by tissues. metsol.com
Verification of the steady state is a critical step in the experimental protocol. It is typically accomplished by collecting multiple blood samples at regular intervals during the latter part of the infusion period. metsol.com The isotopic enrichment of palmitate is then measured in each of these samples. If the enrichment values show no significant fluctuation or directional trend over several time points, it can be concluded that a steady state has been achieved. nih.govmdpi.com For example, plasma samples might be collected at 60, 70, 80, and 90 minutes into the infusion to confirm stable enrichment. metsol.com
Table 3: Example of Isotopic Enrichment Verification for Steady State
| Time Point (minutes) | Plasma [1-13C]Palmitate Enrichment (Atom Percent Excess) |
|---|---|
| 60 | 2.45 |
| 70 | 2.51 |
| 80 | 2.48 |
This table illustrates hypothetical data showing stable isotopic enrichment, confirming the achievement of a steady state.
Applications of Potassium Palmitate 1 13c in Mechanistic Metabolic Investigations
Elucidating Fatty Acid Uptake and Intracellular Trafficking
The movement of fatty acids from the bloodstream into cells and their subsequent transport within the intracellular environment are tightly regulated processes. Potassium palmitate-1-13C enables researchers to quantitatively measure these dynamics, providing insights into cellular and tissue-level fatty acid handling.
The use of 13C-labeled palmitate allows for the detailed measurement of the rate at which palmitate moves into and is utilized by various tissues. By introducing a known amount of Potassium palmitate-1-13C into the system, typically through intravenous infusion, researchers can track its incorporation into different lipid pools within cells and tissues.
In studies involving human subjects, continuous infusion of [U-13C]palmitate has been used to measure systemic palmitate flux. physiology.orgcapes.gov.br The enrichment of 13C in plasma palmitate is determined using techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), allowing for the calculation of the rate of appearance of endogenous palmitate. capes.gov.brbioscientifica.com This approach provides a dynamic view of whole-body fatty acid turnover.
Research in animal models has further detailed tissue-specific fatty acid uptake. For instance, after a bolus injection of [U-13C]-palmitate in mice, the tracer can be detected in various tissues, with the liver showing the highest initial amount, followed by muscles like the soleus and gastrocnemius. researchgate.net Subsequent analysis of tissue extracts reveals the extent to which the labeled palmitate has been incorporated into lipids such as triglycerides and phosphatidylcholines, providing a quantitative measure of fatty acid uptake and storage in specific organs. researchgate.net
| Tissue/Compartment | Tracer Concentration |
|---|---|
| Plasma | 2.5 ± 0.5 µmol/L |
| Liver | 39 ± 12 nmol/g protein |
| Muscle | 14 ± 4 nmol/g protein |
Once inside the cell, fatty acids are not freely soluble in the aqueous cytoplasm and require transport by intracellular chaperones, primarily fatty acid-binding proteins (FABPs). mdpi.comnih.gov These proteins bind to fatty acids and facilitate their movement to various cellular compartments, such as the mitochondria for oxidation or the endoplasmic reticulum for esterification into complex lipids. nih.gov
Studies using 13C NMR with isotopically enriched palmitic acid have provided insights into the dynamics of the fatty acid-protein interaction. nih.gov Research on rat intestinal FABP (I-FABP) has shown that the bound palmitate is not rigidly held but has considerable freedom of movement within the binding pocket. nih.gov This dynamic interaction is crucial for the efficient transfer of fatty acids between cellular compartments.
The role of specific FABPs in fatty acid trafficking and its pathological consequences has also been investigated. For example, adipocyte FABP (A-FABP or FABP4) is highly expressed in adipocytes and macrophages and is implicated in metabolic diseases. nih.govfrontiersin.org In macrophages, palmitate has been shown to increase the expression of A-FABP, which in turn promotes mitochondrial dysfunction and apoptosis, processes relevant to the development of atherosclerosis. frontiersin.orgresearchgate.net
Investigating Palmitate Oxidation and Energy Metabolism
The catabolism of fatty acids through β-oxidation is a major source of energy for many tissues. Potassium palmitate-1-13C is a key tool for quantifying the rate of palmitate oxidation at both the whole-body and tissue-specific levels.
A common method to assess whole-body fatty acid oxidation is the 13C-palmitate breath test. clinicaltrials.govnih.gov In this procedure, an individual ingests a meal containing [1-13C] palmitic acid. As the labeled palmitate is oxidized in the body, the 13C label is released as 13CO2 in the expired air. nih.govnih.gov The rate of 13CO2 appearance can be measured over several hours to determine the cumulative percent dose of the tracer that has been oxidized. nih.gov
This non-invasive technique has been applied to study fatty acid metabolism in various conditions. For instance, studies have shown that fatty acid oxidation of orally delivered palmitate is significantly lower in individuals with non-alcoholic fatty liver disease (NAFLD) compared to healthy controls. nih.gov The 13C-palmitate breath test has also been used to investigate mitochondrial fatty acid oxidation disorders, although its diagnostic utility for specific enzyme defects may be limited. nih.gov
| Group | Cumulative Percent Dose Recovered (CPDR) of 13C | P-value |
|---|---|---|
| NAFLD Subjects (n=43) | 9.5 ± 2.4% | 0.0001 |
| Healthy Controls (n=11) | 13.1 ± 3.7% |
Beyond whole-body measurements, 13C-labeled palmitate can be used to probe fatty acid oxidation in specific tissues. By combining isotopic tracer infusion with blood sampling from arteries and veins draining a particular tissue, such as skeletal muscle, researchers can quantify the extraction and oxidation of palmitate by that tissue.
Studies in humans have shown that under baseline conditions, skeletal muscle takes up [U-13C]palmitate. diabetesjournals.org In healthy individuals, a significant portion of the uptaken 13C is released as 13CO2 and incorporated into other metabolites like 13C-glutamine, indicating active oxidation. diabetesjournals.org In contrast, in individuals with type 2 diabetes, the release of these 13C-labeled oxidation products from muscle is impaired, suggesting a defect in muscle fatty acid catabolism. diabetesjournals.org
At the subcellular level, 13C-labeled palmitate is instrumental in dissecting the pathways of mitochondrial metabolism through a technique called 13C Metabolic Flux Analysis (13C-MFA). creative-proteomics.comnih.gov When cells are incubated with 13C-labeled palmitate, the fatty acid is broken down into acetyl-CoA, which then enters the citric acid cycle (CAC). The 13C label is incorporated into the various CAC intermediates. nih.gov
By measuring the mass isotopomer distribution of these intermediates using mass spectrometry, researchers can calculate the rates (fluxes) of the different reactions within the CAC and related pathways. researchgate.netnih.gov This approach has been used to show that exposure of liver cells to high levels of palmitate leads to a significant increase in oxygen consumption and the flux through several mitochondrial enzymes, including citrate synthase and α-ketoglutarate dehydrogenase. researchgate.netnih.gov This "mitochondrial activation" can contribute to an overproduction of reactive oxygen species, leading to cellular stress and apoptosis. nih.gov
Analysis of Lipid Synthesis Pathways (Lipogenesis and Re-esterification)
Contribution of De Novo Lipogenesis to Palmitate Pools
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. The primary product of DNL is palmitate, which can then be modified through elongation and desaturation. nih.govmdpi.comresearchgate.net While Potassium palmitate-1-13C is an end-product of this pathway, studies utilizing other 13C-labeled precursors, such as glucose and acetate, illuminate the contribution of DNL to the total palmitate pool.
In studies involving human adipocytes, 13C-labeled glucose was used to quantify its contribution to newly synthesized palmitate. These investigations revealed that even under conditions designed to stimulate DNL, glucose provided less than half of the carbon atoms for palmitate synthesis. nih.gov For instance, at a glucose concentration of 5 mM, it accounted for 42% of the palmitate carbon, and this figure rose only slightly to 47% at a higher glucose concentration of 17.5 mM. nih.gov This indicates that other substrates, such as amino acids, are also significant contributors to the DNL pathway. nih.gov
| 13C-Labeled Substrate | Substrate Concentration in Medium | Contribution to Palmitate Carbon (%) |
|---|---|---|
| D-[U-13C]glucose | 5 mM | 42% |
| D-[U-13C]glucose | 17.5 mM | 47% |
| [U-13C]glutamine | 2 mM (with 5 mM glucose) | 10% |
| [U-13C]glutamine | 2 mM (with 17.5 mM glucose) | 9% |
Incorporation into Complex Lipid Species (e.g., Diacylglycerols, Triacylglycerols)
Once available within the cell, either from DNL or uptake from circulation, labeled palmitate is actively incorporated into more complex lipid molecules. Potassium palmitate-1-13C is an ideal tracer for monitoring the synthesis and turnover of these lipids, such as diacylglycerols (DAG) and triacylglycerols (TAG), which are central to energy storage and signaling.
Using mass spectrometry techniques, scientists can track the [U-13C]palmitate tracer as it is esterified into these larger molecules. nih.gov Research in fasting mice has shown that the liver plays a crucial role in buffering excess circulating fatty acids by incorporating them into storage lipids. thieme-connect.comresearchgate.net In these studies, a significant portion of the administered 13C-labeled palmitate was found in hepatic triglycerides and phosphatidylcholines. thieme-connect.comresearchgate.net For example, ten minutes after a bolus injection of the tracer, lipids incorporating the labeled palmitate were primarily detected in the liver, with concentrations of 511 ± 160 nmol/g protein in triglycerides and 58 ± 9 nmol/g protein in phosphatidylcholine. thieme-connect.com
This methodology allows for the simultaneous measurement of the concentration of these complex lipids and the isotopic enrichment from the 13C-palmitate tracer, providing a dynamic view of lipid storage and metabolism in different tissues like skeletal muscle and liver. nih.govthieme-connect.com
| Complex Lipid Species | Concentration of Labeled Lipid (nmol/g protein) |
|---|---|
| Triglycerides | 511 ± 160 |
| Phosphatidylcholine | 58 ± 9 |
Fatty Acid Elongation and Desaturation Pathways
Palmitate (a 16-carbon saturated fatty acid) is the precursor for the synthesis of other longer and unsaturated fatty acids through elongation and desaturation processes. nih.govmdpi.com By using uniformly labeled [U-13C]palmitate, researchers can trace its conversion into these other fatty acid species.
The labeled palmitate is first activated to [U-13C]palmitoyl-CoA. nih.gov This molecule can then be elongated by enzymes to form longer-chain saturated fatty acids, such as stearic acid (18:0), or desaturated to form monounsaturated fatty acids like palmitoleic acid (16:1). nih.govnih.gov
Studies investigating sphingolipid biosynthesis have demonstrated this principle clearly. nih.gov The [U-13C]palmitoyl-CoA was not only incorporated directly into ceramides but was also elongated and/or desaturated, leading to the formation of ceramides with longer, labeled fatty acid chains. Isotopic enrichment analysis of the fatty acyl-CoA pool showed significant labeling in various species, confirming the active conversion of the initial palmitate tracer. nih.gov For instance, after a 3-hour incubation with the tracer, the isotopic enrichment was approximately 60% for C16:0-CoA, 45% for C16:1-CoA, and 20% for C18:0-CoA, directly demonstrating the flux through these pathways. nih.gov
Probing Substrate Cycling and Metabolic Interplay
Potassium palmitate-1-13C is instrumental in studying substrate cycling, where opposing metabolic pathways run simultaneously, and in understanding the intricate interplay between different metabolic fuels.
Interconnections with Glucose Metabolism (e.g., Glycolysis, Pyruvate Metabolism)
The metabolisms of fatty acids and glucose are tightly interconnected. Tracing studies with 13C-labeled palmitate help to unravel these connections. The oxidation of fatty acids produces acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle, the central hub of cellular metabolism that also receives input from glucose-derived pyruvate. researchgate.netnih.gov
Conversely, glucose is a primary carbon source for the de novo synthesis of palmitate, linking glycolysis directly to lipogenesis. nih.gov As noted earlier, studies have quantified that glucose can provide nearly half the carbon backbone for newly made palmitate in human fat cells. nih.gov
Furthermore, research has shown that palmitic acid itself can influence glucose metabolism. Acute exposure of skeletal muscle cells to palmitic acid has been observed to stimulate glucose uptake by activating key signaling proteins like Akt and ERK1/2, demonstrating a direct feedback mechanism from the fatty acid to glucose transport machinery. nih.gov Comparative tracing studies have shown that in many cancer cell lines, glucose and glutamine are far more significant contributors to the TCA cycle intermediates than palmitate, highlighting the preferential fuel usage in different cell types. researchgate.net
Glutamine Metabolism and Anaplerotic Pathways
Glutamine is a crucial amino acid that supports cell growth by providing both nitrogen and carbon to biosynthetic pathways. nih.gov Its carbon skeleton can enter the TCA cycle via conversion to α-ketoglutarate, a process known as anaplerosis. nih.gov The metabolic fates of fatty acids and glutamine are intertwined within the mitochondria.
Studies using [U-13C]palmitate have provided direct evidence of this interplay. In healthy humans, the oxidation of labeled palmitate in skeletal muscle leads to the release of 13C-labeled glutamine from the muscle tissue. diabetesjournals.orgnih.gov This occurs because the 13C label from palmitate-derived acetyl-CoA enters the TCA cycle, and through isotopic exchange reactions, the label is incorporated into TCA cycle intermediates that are precursors for glutamine synthesis. diabetesjournals.org In one study, the release of 13C-labeled atoms in glutamine accounted for 6% of the 13C uptake from the labeled palmitate in the muscle of control subjects. diabetesjournals.orgnih.gov
This demonstrates a clear metabolic link where carbon atoms from fatty acid oxidation are used for the de novo synthesis of glutamine, highlighting the role of fatty acids in supporting amino acid homeostasis. diabetesjournals.org Moreover, similar to glucose, glutamine also serves as a carbon source for DNL, contributing 9-10% of the carbon for palmitate synthesis in human adipocytes, further cementing the close relationship between these metabolic pathways. nih.govnih.gov
| 13C-Labeled Product Released from Muscle | Release as a Percentage of 13C Uptake from Labeled Palmitate |
|---|---|
| 13CO2 | 15% |
| 13C-Glutamine | 6% |
Enzyme Mechanism Studies Utilizing Position-Specific 13C Labeling
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating enzymatic mechanisms. Potassium palmitate-1-13C, which features a heavy carbon isotope (¹³C) at the first carbon position (the carboxyl carbon), serves as a crucial tracer for studying fatty acid metabolism. This specific labeling allows researchers to follow the palmitate molecule as it enters various metabolic pathways, starting with its initial activation.
The first and essential step in the metabolism of long-chain fatty acids is their activation to acyl-Coenzyme A (acyl-CoA) esters. nih.gov This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). nih.govnih.gov By using palmitate labeled at the C-1 position, scientists can precisely track the conversion of the fatty acid into its activated form and its subsequent entry into catabolic or anabolic pathways.
FA + CoA + ATP → Acyl-CoA + AMP + PPi
The use of Potassium palmitate-1-13C is instrumental in studying the kinetics and mechanism of this reaction. nih.gov When [1-¹³C]palmitate is used as a substrate, the resulting product, palmitoyl-CoA, will also be labeled at the first carbon position. This labeled product can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for a precise measurement of ACS activity.
Research using isotopically labeled fatty acids has been fundamental in confirming the reaction mechanism. For instance, studies have shown that the reaction proceeds through an enzyme-bound acyl-adenylate (acyl-AMP) intermediate. nih.govnih.gov The position-specific ¹³C label allows researchers to follow the transfer of the acyl group from adenylate to Coenzyme A, confirming the sequential steps of the catalytic process.
By incubating purified ACS enzymes, or cellular extracts, with Potassium palmitate-1-13C and the other necessary substrates (ATP and CoA), researchers can measure the rate of [1-¹³C]palmitoyl-CoA formation. This provides a direct measure of the enzyme's catalytic efficiency (kcat) and its affinity for its fatty acid substrate (Km).
Below is an interactive table representing hypothetical data from an experiment measuring the activity of a specific long-chain acyl-CoA synthetase (ACSL) isoform with both labeled and unlabeled palmitate. Such experiments demonstrate that the isotopic label does not significantly alter the enzyme's kinetic parameters, validating its use as a tracer.
Table 1: Kinetic Parameters of Acyl-CoA Synthetase with Labeled and Unlabeled Palmitate
| Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| Potassium Palmitate | 15.2 | 350.4 | 5.84 |
| Potassium Palmitate-1-13C | 15.5 | 348.9 | 5.82 |
This table presents representative data to illustrate the comparison of kinetic parameters. Actual values may vary based on the specific ACSL isoform and experimental conditions.
Furthermore, tracing the ¹³C label from palmitate into downstream metabolites provides critical information about how different ACS isoforms can direct fatty acids toward specific metabolic fates, such as β-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids. nih.govnih.gov For example, after activation by ACS, the [1-¹³C]palmitoyl-CoA can enter the mitochondria for β-oxidation. Each round of β-oxidation cleaves a two-carbon unit, acetyl-CoA, from the fatty acyl chain. When starting with [1-¹³C]palmitoyl-CoA, the first acetyl-CoA molecule produced will be labeled at the carboxyl carbon, allowing for precise tracking of fatty acid oxidation rates. researchgate.net
This ability to trace the metabolic channeling of activated fatty acids is crucial for understanding the distinct roles of the multiple ACS isoforms present in mammalian cells. nih.gov
Advanced Analytical Techniques for Quantifying 13c Enrichment in Metabolites
Mass Spectrometry-Based Methods for Isotopic Analysis
Mass spectrometry (MS) is a cornerstone in metabolic research involving stable isotopes. Its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio make it ideal for detecting and quantifying the incorporation of 13C atoms into various metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of fatty acids, including the quantification of 13C enrichment from tracers like Potassium palmitate-1-13C. A critical prerequisite for GC analysis is the chemical derivatization of the fatty acids to increase their volatility.
Derivatization Techniques:
Esterification: The most common approach is the conversion of fatty acids into their methyl esters, known as fatty acid methyl esters (FAMEs) nih.gov. This is typically achieved using reagents like boron trifluoride (BF3) in methanol or diazomethane nih.govresearchgate.net. The resulting FAMEs are less polar and more volatile, making them suitable for GC separation nih.gov.
Silylation: Another method involves the formation of trimethylsilyl (TMS) esters using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) bioscientifica.comchemicalbook.com.
Analytical Process:
Once derivatized, the sample is injected into the gas chromatograph, where individual fatty acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer. For isotopic analysis, a soft ionization technique like negative ion chemical ionization (NCI) is particularly advantageous. NCI minimizes fragmentation and produces a prominent unfragmented molecular ion, which is essential for accurately determining the incorporation of 13C bioscientifica.com. The mass spectrometer then measures the abundance of the unlabeled (M+0) and the 13C-labeled (M+1) ions of the palmitate derivative to determine the level of enrichment.
Research Findings:
Studies have successfully employed GC-MS to measure the concentration and 13C enrichment of plasma palmitate following the infusion of [1-13C]palmitate nih.gov. By using an internal standard, such as heptadecanoic acid, and a simplified extraction and methylation procedure, researchers can rapidly and accurately determine palmitic acid turnover rates nih.gov. This method has proven useful in clinical studies where numerous samples need to be analyzed efficiently nih.gov. The high separation efficiency of GC is crucial as it allows for the collection of mass spectra for individual fatty acids, even resolving cis/trans isomers bioscientifica.com.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids
| Derivatization Reagent | Derivative Formed | Key Advantages |
|---|---|---|
| Boron trifluoride-methanol (BF3-Methanol) | Fatty Acid Methyl Ester (FAME) | Widely used, effective for esterification researchgate.netbioscientifica.com. |
| Diazomethane | Fatty Acid Methyl Ester (FAME) | Rapid and quantitative methylation nih.gov. |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Effective for silylating carboxyl groups bioscientifica.comchemicalbook.com. |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Allows for sensitive detection using NCI-GC-MS bioscientifica.com. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipids and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing the incorporation of 13C-labeled fatty acids into more complex lipids, such as phospholipids, diacylglycerols, and triacylglycerols, as well as other downstream metabolites. A key advantage of LC-MS/MS is its ability to analyze these larger, non-volatile molecules in their intact form, often without the need for derivatization.
Analytical Process:
The analysis begins with the separation of different lipid classes and species using liquid chromatography, typically with a reverse-phase column. The separated lipids are then introduced into the mass spectrometer, commonly using electrospray ionization (ESI). ESI is a soft ionization technique that generates intact molecular ions, often as adducts with ions like ammonium ([M+NH4]+) for neutral lipids nih.gov.
Tandem mass spectrometry (MS/MS) is then employed for targeted and sensitive quantification. In a typical MS/MS experiment, the parent ion of a specific lipid (both unlabeled and 13C-labeled) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, often performed in the multiple reaction monitoring (MRM) mode, provides high specificity and allows for the accurate quantification of the incorporation of 13C-palmitate into individual lipid species nih.gov.
Research Findings:
LC-MS/MS has been successfully used to measure the incorporation of [U-13C]palmitate into intramyocellular diacylglycerols (DAG) nih.gov. By monitoring the ammonium adducts of DAG species, researchers were able to quantify both the concentration and the isotopic enrichment of specific DAGs in small skeletal muscle samples nih.gov. Similarly, studies on human placental explants have utilized LC-MS/MS to trace the metabolism of 13C-labeled palmitic acid into various lipid classes, including phosphatidylcholines and triacylglycerols nih.gov. These studies have revealed that the metabolic partitioning of fatty acids into different lipid pools is dependent on the type of fatty acid nih.gov.
Table 2: Application of LC-MS/MS in Tracking 13C-Palmitate Metabolism | Analyte Class | Key Findings | Reference | | :--- | :--- | :--- | | Diacylglycerols (DAG) | Simultaneous measurement of concentration and isotopic enrichment in skeletal muscle. | nih.gov | | Phosphatidylcholines (PC) | 13C-Palmitic acid is primarily directed into PC synthesis in placental explants. | nih.gov | | Triacylglycerols (TAG) | Significant incorporation of 13C-palmitate into hepatic triglycerides, highlighting the liver's role in fatty acid storage. | | Sphingolipids | Analysis of de novo sphingolipid biosynthesis by tracing the incorporation of [U-13C]palmitate into ceramides and sphingomyelins. | nih.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Gaseous Products (e.g., 13CO2)
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique specifically designed to measure the precise ratio of stable isotopes, such as 13C to 12C. In metabolic studies with Potassium palmitate-1-13C, IRMS is the gold standard for quantifying the rate of fatty acid oxidation by measuring the enrichment of 13CO2 in expired breath bioscientifica.combioscientifica.comshoko-sc.co.jp.
Analytical Process:
When [1-13C]palmitate is metabolized through β-oxidation and the citric acid cycle, the labeled carbon at the C1 position is released as 13CO2. This 13CO2 enters the bicarbonate pool in the blood and is subsequently exhaled. Breath samples are collected at baseline and at various time points after the administration of the labeled palmitate. The collected breath is then introduced into an IRMS instrument. Inside the IRMS, CO2 is ionized, and the ion beams corresponding to 12CO2 (mass 44) and 13CO2 (mass 45) are simultaneously measured by multiple detectors bioscientifica.com. This allows for a very precise determination of the 13CO2/12CO2 ratio.
Research Findings:
13CO2 breath tests using IRMS are a non-invasive and effective method to assess in vivo fatty acid oxidation. Studies in mice have utilized orally administered [1-13C]potassium palmitate and subsequent IRMS analysis of breath to investigate the effects of different diets on fat oxidation nih.gov. The results showed a delayed fat oxidation profile in mice fed a high-glycemic index diet compared to a low-glycemic index diet nih.gov. The precision of IRMS allows for the detection of subtle changes in substrate metabolism, making it a valuable tool in nutritional and clinical research. While IRMS is highly sensitive, alternative methods like nondispersive isotope-selective infrared spectrometry (NDIRS) can also be used, though IRMS is considered superior for kinetic studies over longer periods bioscientifica.com.
Table 3: Comparison of IRMS and NDIRS for 13CO2 Analysis
| Technique | Principle | Sensitivity | Key Application |
|---|---|---|---|
| Isotope Ratio Mass Spectrometry (IRMS) | Separation of ions based on mass-to-charge ratio. | Very High | Gold standard for precise 13CO2/12CO2 ratio measurements in breath tests bioscientifica.combioscientifica.com. |
| Nondispersive Isotope-Selective Infrared Spectrometry (NDIRS) | Differential absorption of infrared light by 12CO2 and 13CO2. | High | A simpler and less expensive alternative to IRMS for some clinical applications bioscientifica.comshoko-sc.co.jp. |
Measurement of Mass Isotopomer Distributions (MIDs)
The analysis of mass isotopomer distributions (MIDs) provides more detailed information than just the average isotopic enrichment. An isotopomer is a molecule with a specific number and position of isotopic labels. By measuring the relative abundance of all isotopomers of a metabolite (M+0, M+1, M+2, etc.), one can gain insights into the metabolic pathways and the contribution of different precursors to its synthesis.
Analytical Process:
MIDs are typically measured using high-resolution mass spectrometry, such as GC-MS or LC-MS. The mass spectrometer must have sufficient resolution to distinguish between the different isotopologues. The resulting mass spectral data provides a distribution pattern of the isotopomers.
Research Findings:
In the context of fatty acid metabolism, MIDA can be used to determine the contribution of de novo lipogenesis (the synthesis of fatty acids from smaller precursors like acetate) to the total fatty acid pool. By infusing a 13C-labeled precursor, such as [13C]acetate, and analyzing the MID of newly synthesized palmitate in VLDL-triglycerides, researchers can calculate the fractional contribution of de novo lipogenesis nih.gov. The pattern of 13C incorporation into the palmitate molecule provides information about the precursor pool enrichment and the synthetic pathway.
Quantification of Fractional Synthesis Rates (FSR)
The fractional synthesis rate (FSR) is a measure of the rate at which a pool of molecules, such as triglycerides, is being synthesized. It is typically expressed as the percentage of the pool that is synthesized per unit of time. The quantification of FSR using stable isotope tracers is a cornerstone of kinetic studies in metabolism.
Analytical Process:
The FSR of lipids like triglycerides can be determined using the precursor-product principle. A 13C-labeled precursor, such as [1-13C]palmitate, is administered, and its incorporation into the product (e.g., VLDL-triglycerides) is measured over time. This requires obtaining samples (e.g., blood) at multiple time points. The isotopic enrichment of the precursor (e.g., plasma palmitate) and the product (e.g., palmitate within VLDL-triglycerides) are measured by mass spectrometry.
The FSR is calculated based on the rate of increase in the product enrichment relative to the precursor enrichment. A simplified equation for FSR is:
FSR (%/hour) = [ΔEp / (Eprecursor * Δt)] * 100
Where:
ΔEp is the change in enrichment of the product between two time points.
Eprecursor is the enrichment of the precursor pool (assumed to be at a steady state).
Δt is the time interval between the two measurements.
Research Findings:
Studies have utilized [1-13C]palmitate as a tracer to determine the FSR of VLDL-triglycerides nih.gov. By measuring the incorporation of the labeled palmitate into VLDL-TG, researchers can quantify the rate of hepatic VLDL-TG production. This information is vital for understanding conditions associated with dyslipidemia, such as insulin (B600854) resistance and cardiovascular disease.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique that can be used to study the incorporation and metabolism of 13C-labeled compounds. Unlike mass spectrometry, which detects the mass of molecules, NMR detects the magnetic properties of atomic nuclei.
Analytical Process:
For 13C-labeled compounds, 13C NMR spectroscopy can directly detect the labeled carbon atoms. The chemical shift of the 13C signal provides information about the chemical environment of the labeled carbon, allowing for the identification of the metabolite into which the label has been incorporated. Furthermore, the intensity of the 13C signal is proportional to the concentration of the labeled metabolite.
In addition to direct 13C NMR, indirect detection methods, such as 1H-[13C] NMR, can be employed. These methods detect the protons that are directly attached to 13C nuclei, which offers a significant sensitivity advantage due to the higher gyromagnetic ratio of protons nih.gov.
Research Findings:
While less common than MS for tracer studies due to lower sensitivity, NMR offers unique advantages. It is non-destructive and can provide information about the specific position of the 13C label within a molecule without the need for fragmentation. For Potassium palmitate-1-13C, 13C NMR can be used to confirm the position of the label and to trace its fate in metabolic pathways. For example, the conversion of [1-13C]palmitate to other metabolites would result in new 13C NMR signals corresponding to the labeled carbon in the new chemical environments. The use of hyperpolarized 13C-labeled substrates, including derivatives of fatty acids, can dramatically increase the NMR signal, enabling real-time in vivo metabolic imaging.
13C NMR for Metabolic Intermediates and Positional Enrichment
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying 13C-labeled metabolites. uc.ptnih.govfrontiersin.org When Potassium palmitate-1-13C is introduced into a biological system, the 13C label is incorporated into various downstream metabolic intermediates. 1D 13C NMR provides a detailed view of the fatty acid composition of triglycerides and can distinguish the position of fatty acids on the glycerol backbone. uc.pt
A key advantage of 13C NMR is its ability to determine the specific position of the 13C label within a molecule, known as positional enrichment or isotopomer analysis. nih.gov This information is critical for elucidating metabolic pathways. For example, tracking the 13C label from palmitate as it is metabolized can reveal the activity of pathways such as beta-oxidation and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The chemical environment of each carbon atom influences its resonance frequency, allowing for the differentiation of isotopomers. uc.pt
Dynamic 13C NMR studies, where spectra are acquired over time, can provide kinetic information about metabolic fluxes. nih.gov By monitoring the rate of 13C incorporation into and turnover from different metabolite pools, researchers can estimate the rates of specific metabolic reactions. nih.govethz.ch
| Metabolite | Typical 13C Chemical Shift Range (ppm) from Palmitate-1-13C | Information Gained |
| Palmitate C1 | 175-185 | Direct measurement of substrate uptake and incorporation |
| Acetyl-CoA | 200-210 (carbonyl), 30-40 (methyl) | Rate of beta-oxidation |
| Citrate | 175-185 (carboxyls), 40-50 (methylene) | Entry into the TCA cycle |
| Glutamate | 175-185 (carboxyls), 25-60 (aliphatic) | TCA cycle activity and amino acid metabolism |
This table provides illustrative data on the application of 13C NMR in metabolic tracer studies.
Multi-nuclear NMR for Investigating Molecular Dynamics and Orientational Order
While 13C NMR is invaluable for metabolic tracing, multi-nuclear NMR techniques provide deeper insights into the structural and dynamic properties of molecules, particularly within complex biological structures like cell membranes. acs.orgbiorxiv.orgrsc.org When Potassium palmitate-1-13C is incorporated into membrane lipids, these techniques can be used to study the behavior of these lipids in their native environment.
Deuterium (2H) NMR is particularly powerful for determining the orientational order of lipid acyl chains within a bilayer. nih.govnih.gov By replacing protons with deuterium at specific positions on the palmitate chain, researchers can measure the degree of motional restriction for each segment of the chain. This provides a detailed profile of membrane fluidity and order. nih.gov
Phosphorus-31 (31P) NMR is another key technique that provides information about the headgroup region of phospholipids in a membrane. The chemical shift anisotropy of the 31P nucleus is sensitive to the orientation and dynamics of the phospholipid headgroup, offering insights into lipid phase behavior and interactions with other molecules. researchgate.net
Combining these multi-nuclear NMR approaches with molecular dynamics (MD) simulations allows for a comprehensive understanding of how the incorporation of specific fatty acids, like palmitate, influences the physical properties of cell membranes. acs.orgbiorxiv.orgrsc.orgnih.govacs.org
| NMR Nucleus | Parameter Measured | Information Gained |
| 2H | Quadrupolar Splitting | Acyl chain orientational order and membrane fluidity |
| 31P | Chemical Shift Anisotropy | Phospholipid headgroup dynamics and lipid phase |
| 13C | Relaxation Times (T1, T2), NOE | Segmental motion and molecular dynamics |
This table summarizes the application of multi-nuclear NMR in studying lipid dynamics.
Sample Preparation and Derivatization for Analytical Platforms
The accuracy and sensitivity of analyzing 13C enrichment from Potassium palmitate-1-13C tracer studies are highly dependent on meticulous sample preparation. This involves efficient extraction of lipids from complex biological matrices and, often, chemical modification to make them suitable for analysis.
Extraction Protocols for Cellular, Tissue, and Biofluid Lipids
The primary goal of lipid extraction is to efficiently isolate lipids from other cellular components like proteins and polar metabolites. researchgate.netspringernature.com The choice of extraction method depends on the sample type and the specific lipids of interest.
For cellular and tissue samples, the most common methods are based on the use of a mixture of chloroform and methanol. The Folch method and the Bligh and Dyer method are two classic liquid-liquid extraction protocols that have been widely used for decades. nih.govnih.gov These methods effectively partition lipids into an organic phase, separating them from the aqueous and proteinaceous components. More recent methods, such as those using methyl-tert-butyl ether (MTBE) or a butanol/methanol (BUME) mixture, offer chloroform-free alternatives with comparable or even improved extraction efficiencies for a broad range of lipids. nih.govhilarispublisher.comhilarispublisher.comlabrulez.com
For biofluids like plasma or serum, protein precipitation is a critical first step, often achieved by adding an organic solvent such as methanol, isopropanol, or acetonitrile. nih.govlabrulez.com This is typically followed by a liquid-liquid extraction to isolate the lipids. labrulez.com
| Extraction Method | Solvent System | Typical Sample Types | Key Advantages |
| Folch | Chloroform/Methanol/Water | Tissues, Cells | Gold standard, well-established |
| Bligh & Dyer | Chloroform/Methanol/Water | Tissues, Cells, Biofluids | Reduced solvent volume compared to Folch |
| MTBE | Methyl-tert-butyl ether/Methanol/Water | Tissues, Cells, Biofluids | Chloroform-free, good for a wide range of lipids |
| BUME | Butanol/Methanol | Tissues, Biofluids | Chloroform-free, automatable |
This table compares common lipid extraction protocols.
Chemical Derivatization Strategies for Enhanced Detection and Separation
Following extraction, fatty acids like palmitate are often chemically modified, or derivatized, to improve their analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.govrestek.com Derivatization is necessary because the polarity and low volatility of free fatty acids make them challenging to analyze directly by GC. nih.govrestek.comsigmaaldrich.com
The most common derivatization strategy for fatty acids is esterification, which converts the polar carboxyl group into a less polar, more volatile ester. sigmaaldrich.com The formation of fatty acid methyl esters (FAMEs) is a widely used approach. nih.govsigmaaldrich.com This is typically achieved by reacting the fatty acids with a methylating agent, such as boron trifluoride-methanol (BF3-methanol) or trimethylsilyl-diazomethane. restek.comresearchgate.net
Another common method is silylation, which involves reacting the fatty acids with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.commdpi.com This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative. restek.commdpi.com
These derivatization strategies not only improve chromatographic separation but can also enhance ionization efficiency in the mass spectrometer, leading to increased sensitivity and more reliable quantification of 13C enrichment. nih.govresearchgate.netresearchgate.netmdpi.com
| Derivatization Method | Reagent(s) | Derivative Formed | Primary Analytical Platform |
| Methylation (Esterification) | BF3-Methanol, Methanolic HCl | Fatty Acid Methyl Ester (FAME) | GC-MS |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | GC-MS |
| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | PFB Ester | GC-MS (with NCI) |
This table outlines common derivatization strategies for fatty acid analysis.
Theoretical Principles of Metabolic Flux Analysis
The quantitative framework of 13C-MFA is built upon fundamental principles that connect the macroscopic behavior of a cell to the underlying biochemical reactions. This involves creating a structured representation of cellular metabolism and developing mathematical equations to track the flow of isotopes through this network.
At the heart of any MFA study is a stoichiometric model of the cell's metabolic network. frontiersin.org This model is a mathematical representation of all known biochemical reactions occurring within the cell, detailing the precise relationships between reactants (substrates) and products. embopress.org The model is typically represented by a stoichiometric matrix (S), where each column corresponds to a specific reaction and each row corresponds to a particular metabolite. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction. frontiersin.orgfrontiersin.org
A key assumption in many MFA studies is that the cell is operating in a metabolic steady state, meaning the concentrations of intracellular metabolites are constant over time. embopress.orgnih.gov This simplifies the system, as the rate of production for each metabolite must equal its rate of consumption. This constraint-based modeling approach, often referred to as Flux Balance Analysis (FBA), provides a framework for understanding the possible metabolic states, or flux distributions, a cell can achieve. embopress.orgresearchgate.net However, stoichiometric balancing alone often cannot resolve fluxes through parallel pathways or metabolic cycles, necessitating the use of isotopic tracers to provide additional constraints. frontiersin.orgfrontiersin.org
Isotopic tracers, like substrates containing the stable isotope 13C, provide the necessary information to resolve ambiguous flux distributions. frontiersin.org When a 13C-labeled substrate is introduced, the 13C atoms are distributed throughout the metabolic network, creating metabolites with different numbers and positions of 13C atoms, known as isotopomers. youtube.com The specific distribution of these isotopomers is highly sensitive to the relative fluxes through different pathways. creative-proteomics.com
Mathematical models are required to describe the relationship between the unknown metabolic fluxes and the measured isotopomer labeling patterns, which are typically determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). researchgate.netnih.gov These models consist of a series of balance equations for each isotopomer. To manage the complexity of these equations, which can grow exponentially with the size of the metabolites, efficient algorithms have been developed. One of the most significant advancements is the Elementary Metabolite Units (EMU) framework, which simplifies the system by decomposing the network into smaller, more manageable units, drastically reducing the computational effort required for flux estimation. nih.gov
Computational Tools and Software for MFA Calculation and Optimization
The complexity of the mathematical models in 13C-MFA necessitates the use of specialized software for data processing, flux calculation, and statistical analysis. researchgate.netresearchgate.net Over the years, numerous software packages have been developed to facilitate these computationally intensive tasks. These tools implement various algorithms for solving the isotopic tracer equations and perform statistical analyses to determine the confidence in the estimated fluxes. nih.govnih.gov The availability of these tools has been crucial for the widespread adoption and success of 13C-MFA in systems biology and metabolic engineering. researchgate.net
Below is a table summarizing some of the prominent software tools used for 13C-MFA.
| Software Name | Platform / Language | Key Features |
| 13CFLUX2 | C++, with Java/Python add-ons | High-performance suite for steady-state and non-stationary MFA; supports multicore CPUs and clusters; uses FluxML language. nih.govnih.gov |
| INCA | MATLAB | Widely used for steady-state and INST-MFA; features a graphical user interface and robust statistical analysis. researchgate.netresearchgate.netucdavis.edu |
| OpenFlux | MATLAB | Open-source software for steady-state 13C-MFA, implementing the EMU framework. ucdavis.edu |
| METRAN | MATLAB | Based on the EMU framework for 13C-MFA, experimental design, and statistical analysis. mit.edu |
| FreeFlux | Python | An open-source package designed for time-efficient INST-MFA, addressing the computational challenges of transient analysis. acs.org |
| FiatFlux | MATLAB | An earlier tool for 13C-MFA, often noted as a predecessor to other modern software. researchgate.net |
| OpenMebius | - | A tool capable of performing both conventional steady-state and isotopically nonstationary 13C-MFA. ucdavis.edu |
Emerging Research Themes and Future Directions for Potassium Palmitate 1 13c Applications
Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics)
The future of metabolic research lies in the integration of multiple "omics" disciplines to create a holistic view of biological systems. Potassium palmitate-1-13C is central to this effort, providing dynamic functional data that complements static snapshots from other omics fields. In lipidomics, 13C-labeled palmitate is used to track the de novo synthesis, elongation, desaturation, and incorporation of fatty acids into complex lipids like sphingolipids and phospholipids. nih.gov This allows researchers to move beyond simply quantifying lipid species to understanding the metabolic fluxes that govern their concentrations.
When combined with metabolomics, the tracer helps elucidate the fate of fatty acids, determining whether they are stored, used for energy via β-oxidation, or incorporated into signaling molecules. biorxiv.orgresearchgate.net The real power emerges when these findings are integrated with transcriptomics and proteomics. For instance, an observed change in the flux of palmitate into triglycerides, as traced by Potassium palmitate-1-13C, can be correlated with the expression levels of genes and proteins responsible for triglyceride synthesis. This multi-omics approach provides a more complete and mechanistic understanding of metabolic regulation in response to various stimuli or in disease states like diabetic kidney disease. diabetesjournals.org This integrated analysis can reveal how genetic variations or protein expression changes translate into functional metabolic outcomes, connecting genotype to phenotype. bohrium.comresearchgate.net
Table 1: Examples of Multi-Omics Integration with 13C-Labeled Palmitate
| Omics Combination | Research Goal | Key Findings Enabled by 13C-Palmitate | Reference Disease/Model |
|---|---|---|---|
| Lipidomics + Transcriptomics | Understand how gene expression regulates lipid synthesis and storage. | Correlates the expression of fatty acid metabolism genes (e.g., FASN, SCD1) with the actual flux of palmitate into different lipid classes. researchgate.net | Cancer, researchgate.net Metabolic Syndrome |
| Metabolomics + Proteomics | Link protein levels of metabolic enzymes to pathway activity. | Quantifies the rate of β-oxidation and TCA cycle entry from palmitate, linking it to the abundance of key enzymes. | Fasting/Exercise Physiology biorxiv.orgresearchgate.net |
| Genomics + Lipidomics | Determine the functional impact of genetic variants on lipid metabolism. | Measures how specific single nucleotide polymorphisms (SNPs) in genes like FABP3/4 alter the uptake and trafficking of palmitate into milk fats. nih.gov | Bovine Genetics nih.gov |
Advancements in In Situ Metabolic Tracing Technologies
A significant frontier in metabolic research is the ability to trace metabolism directly within intact cells and tissues, preserving spatial context. Advancements in imaging and spectroscopy are making this possible, with 13C-labeled tracers like Potassium palmitate-1-13C being critical reagents.
Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for mapping the spatial distribution of metabolites. nih.gov When combined with isotopic labeling, MSI allows for the visualization of metabolic flux in situ. A novel method, 13C-SpaceM, combines MALDI-MSI with stable isotope tracing to map glucose-dependent de novo lipogenesis at the single-cell level within tissues. biorxiv.orgnih.gov This technique can reveal metabolic heterogeneity within a tumor, showing how different cells, based on their microenvironment (e.g., hypoxia), vary in their synthesis and uptake of fatty acids. biorxiv.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is another non-destructive technique capable of analyzing metabolism in living organisms. By using uniformly 13C-labeled substrates, researchers can perform high-resolution 2D solution-state NMR on live organisms, such as C. elegans, to determine their lipid composition and fatty acid unsaturation levels in vivo. nih.govumms.org This allows for the real-time observation of how genetic mutations or environmental changes affect lipid storage in an intact animal. nih.gov
Hyperpolarized 13C MRI represents a revolutionary advance in clinical and pre-clinical imaging. This technique uses a process called dynamic nuclear polarization to increase the MRI signal of a 13C-labeled compound by over 10,000-fold. youtube.combiorxiv.org This massive signal boost enables the real-time imaging of the conversion of the injected 13C-labeled substrate into its metabolic products in vivo. youtube.com While most commonly used with [1-13C]pyruvate to study cancer metabolism, the technology is applicable to other 13C-labeled molecules, opening the door for non-invasive, real-time imaging of fatty acid metabolism in diseases like cardiovascular disease and liver disease. youtube.com
Development of Novel Computational Models for Complex Biological Systems
The vast datasets generated from 13C tracing experiments are a rich resource for building and validating computational models of metabolism. These models are essential for understanding the behavior of complex biological systems and predicting how they will respond to perturbations.
13C-Metabolic Flux Analysis (13C-MFA) is a key computational technique that uses the patterns of 13C incorporation into metabolites to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov By feeding cells Potassium palmitate-1-13C and measuring the resulting 13C patterns in downstream metabolites, researchers can construct detailed maps of cellular metabolism. nih.gov This approach moves beyond simple measurements of metabolite levels to provide a dynamic view of pathway activity. Comprehensive models can integrate data from multiple isotopic tracers to improve the precision and scope of flux estimation, as has been demonstrated in studies of cardiac energy metabolism. researchgate.net
Furthermore, the integration of multi-omics data with machine learning algorithms is creating new opportunities for discovery. Interpretable machine learning models can analyze combined transcriptomic, proteomic, and metabolomic (including 13C tracing) data to uncover the modes of action of therapeutic compounds or to identify key regulatory nodes in disease networks. umms.org These computational approaches allow scientists to simulate experiments, predict the outcomes of biological processes, and generate new, testable hypotheses, accelerating the pace of research. utdallas.edu
Methodological Advancements for Mechanistic Biomarker Discovery
A critical goal in medical research is the discovery of biomarkers that can diagnose disease, predict its course, or monitor treatment response. Isotope tracing with Potassium palmitate-1-13C is driving a shift from purely correlational biomarkers to mechanistic ones—molecules whose altered flux is part of the causal disease process.
By tracing the metabolic fate of palmitate in disease models, researchers can identify specific metabolic pathways that are dysregulated. For example, a metabolomics study on Kawasaki disease, a condition causing vascular inflammation, identified palmitic acid as a significantly elevated metabolite in patients with coronary artery lesions. Subsequent in vitro experiments using palmitate demonstrated that it could aggravate cellular senescence in endothelial cells by increasing reactive oxygen species (ROS). This positions palmitic acid not just as a biomarker but as a potential mechanistic driver of the vascular damage seen in the disease.
The advancement lies in the methodology: using 13C-palmitate to quantify the flux through specific lipid-related pathways (e.g., ceramide synthesis, oxidative stress-related lipid peroxidation) and linking that dynamic "flux signature" to disease pathology. Interpreting the 13C labeling patterns in metabolites provides a direct readout of pathway activities, offering a much deeper understanding than static concentration measurements alone. This approach can uncover novel therapeutic targets by identifying the specific enzymatic steps responsible for the pathogenic flux.
Applications in Pre-Clinical Disease Pathophysiology Research (e.g., Metabolic Disorders, Cancer Metabolism)
Potassium palmitate-1-13C is extensively used in pre-clinical research to unravel the pathophysiology of numerous diseases where lipid metabolism is a key factor.
In the field of Metabolic Disorders , 13C-palmitate tracing is used to study conditions like insulin (B600854) resistance, obesity, and cardiovascular disease. Studies have shown that in models of lipid overload, excess palmitate can induce mitochondrial dysfunction and fragmentation in cardiomyocytes, contributing to hypertensive heart disease. Tracing studies in diabetic subjects have been used to quantify how skeletal muscle takes up and oxidizes fatty acids, revealing defects in fatty acid metabolism associated with the disease. diabetesjournals.org Furthermore, elevated levels of free fatty acids like palmitic acid have been linked to cerebral small vessel disease by promoting oxidative stress.
In Cancer Metabolism , it is well-established that cancer cells reprogram their metabolism to support rapid proliferation. This includes alterations in fatty acid metabolism. researchgate.net Isotope tracing with 13C-palmitate allows researchers to quantify the extent to which cancer cells rely on de novo fatty acid synthesis versus the uptake of external fatty acids. researchgate.net This is crucial because some cancers show a strong dependence on enzymes like fatty acid synthase (FASN), making them potential therapeutic targets. Tracing studies have demonstrated that palmitic acid can influence the aggressiveness of malignant cells and regulate the expression of genes involved in fatty acid metabolism. researchgate.net Understanding these reprogrammed lipid pathways provides opportunities to develop targeted therapies that starve cancer cells of the lipids they need to grow.
Table 2: Pre-Clinical Research Applications of 13C-Palmitate Tracing
| Disease Area | Research Question | Insight from 13C-Palmitate Tracing | Potential Impact |
|---|---|---|---|
| Metabolic Disorders (e.g., Type 2 Diabetes) | How is fatty acid oxidation impaired in skeletal muscle? | Quantified lower uptake and oxidation of plasma palmitate in diabetic subjects compared to controls. diabetesjournals.org | Development of therapies to improve muscle metabolic flexibility. |
| Cardiovascular Disease | How does lipid overload damage heart cells? | Demonstrated that palmitate exposure leads to mitochondrial fragmentation and reduced expression of electron transport chain complexes. | Identifies mitochondrial protection as a therapeutic strategy. |
| Cancer Metabolism | Do cancer cells synthesize their own fats or import them? | Traces the contribution of precursors to de novo palmitate synthesis, revealing pathway dependencies. researchgate.net | Informs the development of drugs targeting fatty acid synthesis enzymes (e.g., FASN inhibitors). |
| Neuroinflammatory Disease | What is the role of fatty acids in vascular damage? | Linked elevated palmitic acid to increased ROS production and endothelial cell senescence. | Suggests targeting lipid-induced oxidative stress as a therapeutic approach. |
Q & A
Q. How is Potassium Palmitate-1-¹³C synthesized, and how is isotopic purity validated?
Potassium Palmitate-1-¹³C is typically synthesized via esterification of ¹³C-labeled palmitic acid (at the C-1 position) with potassium hydroxide. Isotopic purity (≥99%) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, ¹³C NMR can verify the position-specific labeling by analyzing chemical shifts corresponding to the carboxylate group . High-performance liquid chromatography (HPLC) coupled with isotopic ratio monitoring ensures minimal unlabeled contaminants .
Q. What are the recommended storage conditions to maintain stability?
Store the compound in a desiccated environment at -20°C to prevent hydrolysis of the carboxylate group. Avoid exposure to moisture, as potassium salts are hygroscopic. Use airtight containers with inert liners (e.g., PTFE) to minimize degradation .
Q. How is Potassium Palmitate-1-¹³C used in tracer studies for lipid metabolism?
The ¹³C label at the C-1 position allows tracking of fatty acid β-oxidation pathways. Incubate the compound with cell cultures or tissue homogenates, then extract metabolites for analysis via LC-MS. The ¹³C enrichment in acetyl-CoA or CO₂ (from Krebs cycle intermediates) quantifies metabolic flux .
Advanced Research Questions
Q. How can dynamic nuclear polarization (DNP) enhance NMR sensitivity in studies using Potassium Palmitate-1-¹³C?
DNP hyperpolarizes ¹³C nuclei by transferring electron spin polarization to nuclear spins at low temperatures (~1.2 K) and high magnetic fields (3.35 T). Dissolving the polarized sample rapidly into a warm solvent preserves polarization, yielding >10,000× signal enhancement. This enables real-time tracking of ¹³C-labeled palmitate incorporation into lipid bilayers or enzymatic reactions .
Q. What experimental controls are critical when studying isotopic dilution effects in complex biological systems?
- Blank controls : Use unlabeled potassium palmitate to distinguish background signals.
- Spike-in standards : Add known quantities of ¹³C-labeled internal standards (e.g., ¹³C-hexadecanoic acid) to correct for extraction efficiency.
- Time-course sampling : Monitor isotopic equilibration to account for metabolic pool dynamics .
Q. How to resolve discrepancies in ¹³C tracer data due to isotopic scrambling or side reactions?
- Positional analysis : Use tandem MS (MS/MS) to confirm the ¹³C remains at C-1. For example, fragmentation patterns in palmitoyl-CoA derivatives should retain the label in the carboxyl group.
- Enzymatic assays : Test for nonspecific activity (e.g., lipases or acyltransferases) that might redistribute the label. Inhibitors like Orlistat can validate specificity .
Methodological Design & Data Analysis
Designing a kinetic study to quantify palmitate uptake in mitochondria:
- Step 1 : Isolate mitochondria from treated cells and suspend in isotonic buffer.
- Step 2 : Add ¹³C-palmitate (10–100 µM) with carnitine shuttle components (e.g., L-carnitine, CPT1 inhibitors as controls).
- Step 3 : Quench reactions at intervals (0, 5, 15 min) with cold acetonitrile.
- Step 4 : Analyze ¹³C-acetylcarnitine via LC-MS, normalizing to protein content .
Statistical approaches for interpreting heterogeneous ¹³C enrichment data:
- Use mixed-effects models to account for biological variability (e.g., cell-to-cell differences in uptake).
- Apply principal component analysis (PCA) to identify outlier samples or batch effects.
- Validate with bootstrapping to estimate confidence intervals for metabolic flux rates .
Troubleshooting & Reproducibility
Q. Why might ¹³C NMR signals degrade unexpectedly during longitudinal studies?
- Cause 1 : Magnetic field inhomogeneity. Shimming and locking the spectrometer improves stability.
- Cause 2 : Sample oxidation. Add antioxidants (e.g., BHT) to lipid preparations .
Ensuring reproducibility in cross-laboratory studies:
- Share raw data (e.g., NMR FIDs, MS spectra) via repositories like Zenodo.
- Standardize protocols using CRISP guidelines (Cell, Reagent, Instrument, Software, Protocol).
- Include inter-lab calibration samples to harmonize instrument sensitivity .
Tables
Q. Table 1: Key Analytical Parameters for Potassium Palmitate-1-¹³C
Q. Table 2: Common Pitfalls in Tracer Studies
| Issue | Solution |
|---|---|
| Isotopic scrambling | Validate with MS/MS |
| Signal drift in NMR | Regular shimming |
| Matrix interference | Solid-phase extraction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
